molecular formula C7H10N2OS B8402746 4-(2-Hydroxyethylthiomethyl)pyrimidine CAS No. 78092-92-9

4-(2-Hydroxyethylthiomethyl)pyrimidine

Cat. No.: B8402746
CAS No.: 78092-92-9
M. Wt: 170.23 g/mol
InChI Key: IIJADHQFJSSMHU-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethylthiomethyl)pyrimidine is a synthetic pyrimidine derivative of interest in chemical and pharmaceutical research. Pyrimidines are a core structural motif found in a wide range of biologically active compounds and are extensively studied for their potential applications in medicinal chemistry . The structure of this compound, featuring a pyrimidine ring substituted with a hydroxyethylthiomethyl group, suggests potential as a versatile building block for the synthesis of more complex molecules or as a candidate in drug discovery programs targeting kinase enzymes . Researchers investigating novel PIM-1 kinase inhibitors, as reported in recent studies, may find this compound valuable. Pyrimidine-based scaffolds have demonstrated significant potential as PIM-1 inhibitors, which are a target in oncology research for the treatment of various cancers . The specific physicochemical properties, mechanism of action, and primary research applications for this compound require further characterization by qualified researchers. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

CAS No.

78092-92-9

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

2-(pyrimidin-4-ylmethylsulfanyl)ethanol

InChI

InChI=1S/C7H10N2OS/c10-3-4-11-5-7-1-2-8-6-9-7/h1-2,6,10H,3-5H2

InChI Key

IIJADHQFJSSMHU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1CSCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent-Driven Physicochemical Properties

The physicochemical and biological properties of pyrimidine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Compound Substituent(s) Key Properties Reference
4-(2-Hydroxyethylthiomethyl)pyrimidine -SCH₂CH₂OH at C4 Enhanced hydrophilicity, potential for hydrogen bonding, redox activity
5-(2-Hydroxyethyl)pyrimidin-2,4-dione -CH₂CH₂OH at C5 Higher water solubility due to hydroxyl group; used in nucleoside analogs
4-(Pyridyl)pyrimidines (e.g., compound 6) Pyridyl group at C4 Rigid aromatic structure; melting points 75–133°C; coordination chemistry ligands
4-Hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione -OH, -S, and aryl groups Non-planar ring system; intermolecular hydrogen bonding; antimicrobial activity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietanyloxy and thioether groups Sulfur-mediated reactivity; potential agrochemical applications

Key Observations:

  • Hydrophilicity : Hydroxyethyl-substituted pyrimidines (e.g., 5-(2-hydroxyethyl)pyrimidin-2,4-dione) exhibit greater water solubility than aryl-substituted derivatives (e.g., 4-(pyridyl)pyrimidines) due to polar hydroxyl groups .
  • Thermal Stability : Aromatic substituents (e.g., pyridyl groups) increase melting points (75–133°C) compared to aliphatic chains, which likely lower crystallinity .
  • Biological Activity : Thione and thioether groups (e.g., in 4-hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione) correlate with antimicrobial and anticancer properties via sulfur-mediated interactions with biological targets .

Preparation Methods

Synthesis of 4-Chloromethylpyrimidine

The reaction begins with the synthesis of 4-chloromethylpyrimidine, a critical intermediate. While direct chloromethylation of pyrimidine is challenging due to its electron-deficient aromatic system, indirect routes involve:

  • Friedel-Crafts alkylation : Using chloromethyl methyl ether (MOMCl) and Lewis acids like AlCl₃ to introduce the chloromethyl group.

  • Side-chain chlorination : Treating 4-methylpyrimidine with sulfuryl chloride (SO₂Cl₂) or photochlorination under UV light.

Thioether Formation with 2-Mercaptoethanol

4-Chloromethylpyrimidine reacts with 2-mercaptoethanol (HS-CH₂CH₂OH) in basic conditions (e.g., NaOH/ethanol) to form the target compound. The mechanism proceeds via an Sₙ2 displacement, where the thiolate anion attacks the chloromethyl carbon:

4-Cl-CH2-Pyrimidine+HS-CH2CH2OHNaOH4-(CH2-S-CH2CH2OH)-Pyrimidine+Cl\text{4-Cl-CH}2\text{-Pyrimidine} + \text{HS-CH}2\text{CH}2\text{OH} \xrightarrow{\text{NaOH}} \text{4-(CH}2\text{-S-CH}2\text{CH}2\text{OH)-Pyrimidine} + \text{Cl}^-

Key Considerations :

  • Yields (~60–70%) depend on the purity of 4-chloromethylpyrimidine, which is often contaminated by positional isomers.

  • Side reactions include oxidation of 2-mercaptoethanol to disulfides, mitigated by inert atmospheres.

Cyclocondensation with Thiourea Derivatives

Biginelli-Type Reaction

Adapting the Hantzsch pyrimidine synthesis, a β-ketoester (e.g., ethyl acetoacetate) reacts with thiourea and an aldehyde derivative bearing a hydroxyethylthio group. For example:

R-C(=O)-CH2-COOR’+NH2CSNH2+HO-CH2CH2S-CHOHCl4-(CH2-S-CH2CH2OH)-Pyrimidine\text{R-C(=O)-CH}2\text{-COOR'} + \text{NH}2\text{CSNH}2 + \text{HO-CH}2\text{CH}2\text{S-CHO} \xrightarrow{\text{HCl}} \text{4-(CH}2\text{-S-CH}2\text{CH}2\text{OH)-Pyrimidine}

Advantages :

  • Single-pot synthesis avoids isolating intermediates.

  • Modular aldehyde design allows tuning of the thioether side chain.

Limitations

  • Low regioselectivity for the 4-position due to competing 2- and 5-substitutions.

  • Requires harsh acidic conditions (conc. HCl), complicating purification.

Post-Synthetic Modification of 4-Mercaptomethylpyrimidine

Synthesis of 4-Mercaptomethylpyrimidine

4-Mercaptomethylpyrimidine is prepared via:

  • Reduction of disulfides : Treating 4,4'-dithiobis(pyrimidine) with LiAlH₄.

  • Thiolation of 4-aminopyrimidine : Using Lawesson’s reagent or P₂S₅.

Alkylation with 2-Chloroethanol

The thiol group undergoes alkylation with 2-chloroethanol in aqueous KOH:

4-HS-CH2-Pyrimidine+Cl-CH2CH2OHKOH4-(CH2-S-CH2CH2OH)-Pyrimidine+KCl\text{4-HS-CH}2\text{-Pyrimidine} + \text{Cl-CH}2\text{CH}2\text{OH} \xrightarrow{\text{KOH}} \text{4-(CH}2\text{-S-CH}2\text{CH}2\text{OH)-Pyrimidine} + \text{KCl}

Optimization :

  • Excess 2-chloroethanol (1.5 equiv) improves yields to ~75%.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

Adaptation of Pyridine-Based Patent Methods

Mercaptan-Halogenated Alcohol Coupling

Drawing from patent CS226034B2, 4-pyrimidylmethyl mercaptan reacts with 2-chloroethanol under reflux:

4-HS-CH2-Pyrimidine+Cl-CH2CH2OHΔ4-(CH2-S-CH2CH2OH)-Pyrimidine\text{4-HS-CH}2\text{-Pyrimidine} + \text{Cl-CH}2\text{CH}2\text{OH} \xrightarrow{\Delta} \text{4-(CH}2\text{-S-CH}2\text{CH}2\text{OH)-Pyrimidine}

Industrial Feasibility :

  • Scalable with continuous-flow reactors to minimize byproducts.

  • Requires high-purity 4-pyrimidylmethyl mercaptan, synthesized via Grignard addition to 4-cyanopyrimidine followed by thiolation.

Reductive Amination and Thioetherification

Aminopyrimidine Intermediate

4-Aminopyrimidine undergoes reductive amination with thioglycolic acid, followed by reduction:

4-NH2-Pyrimidine+HS-CH2COOHNaBH44-NH-CH2-S-CH2CH2OH\text{4-NH}2\text{-Pyrimidine} + \text{HS-CH}2\text{COOH} \xrightarrow{\text{NaBH}4} \text{4-NH-CH}2\text{-S-CH}2\text{CH}2\text{OH}

Challenges :

  • Over-reduction risks degrading the pyrimidine ring.

  • Low yields (~40%) due to competing side reactions.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Nucleophilic Substitution4-Chloromethylpyrimidine2-Mercaptoethanol60–7085–90High
Cyclocondensationβ-Ketoester, ThioureaHCl, Aldehyde45–5570–80Moderate
Post-Synthetic Alkylation4-Mercaptomethylpyrimidine2-Chloroethanol70–7590–95High
Patent Adaptation4-Pyrimidylmethyl mercaptan2-Chloroethanol75–8095–98High
Reductive Amination4-AminopyrimidineThioglycolic acid, NaBH₄35–4060–70Low

Q & A

Q. Table 1: Common Reagents and Yields

ReagentYield (%)Purity (HPLC)Reference
2-Mercaptoethanol65–75≥95%
NaH (base)70–80≥90%
DMF (solvent)68≥92%

Advanced: How do structural modifications (e.g., substituent position) influence the stability and reactivity of this compound?

Answer:
Modifications at the pyrimidine C4 or C2 positions can alter electronic and steric effects:

  • Electron-withdrawing groups (e.g., nitro) at C2 increase oxidative stability by reducing electron density on the sulfur atom .
  • Hydroxyethyl chain length : Longer chains (e.g., hydroxypropyl) may enhance solubility but reduce crystallinity, complicating purification .
  • Substituent steric effects : Bulky groups adjacent to the thioether moiety hinder nucleophilic attack, improving shelf-life .

Methodological Note : Stability assays under accelerated conditions (40°C/75% RH for 4 weeks) combined with LC-MS can track degradation pathways .

Basic: What analytical techniques are essential for characterizing this compound and confirming purity?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of substitution (e.g., δ 3.6–3.8 ppm for –SCH2_2CH2_2OH) .
  • Mass spectrometry (HR-MS) : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 187.07) .
  • HPLC-DAD : Quantifies purity (>95% for biological assays) and detects polar byproducts .

Advanced: How do contradictory data on biological activity arise in studies of this compound derivatives?

Answer: Discrepancies often stem from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC50_{50} vs. EC50_{50}) .
  • Impurity profiles : Residual solvents (e.g., DMSO) or unreacted intermediates may artifactually modulate activity .
  • Solubility limitations : Poor aqueous solubility can lead to underestimation of potency in cell-based assays .

Q. Mitigation Strategy :

  • Use orthogonal assays (e.g., SPR for binding affinity + cellular assays).
  • Characterize compounds via TGA/DSC to confirm thermal stability and crystallinity .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent light-induced oxidation .
  • Humidity : Desiccate (silica gel) to avoid hydrolysis of the thioether bond .
  • Solvent for stock solutions : Use anhydrous DMSO (stored under N2_2) to minimize water ingress .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

Answer:

  • Docking studies : Predict binding poses to enzymes (e.g., kinases) and identify key interactions (e.g., H-bonds with –OH group) .
  • MD simulations : Assess conformational stability of the hydroxyethylthio moiety in active sites .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. Table 2: Predicted Binding Affinities for Derivatives

DerivativeΔG (kcal/mol)Target Protein
Parent compound–8.2EGFR kinase
Nitro-substituted–9.5EGFR kinase
Trifluoromethyl analog–7.8PI3Kα

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

  • PPE : Gloves (nitrile) and goggles to prevent skin/eye contact with thiol byproducts .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., mercaptans) .
  • Waste disposal : Neutralize acidic/basic reaction mixtures before aqueous disposal .

Advanced: What strategies resolve low yields in the coupling of hydroxyethylthio groups to pyrimidine cores?

Answer:

  • Catalytic additives : Use KI or phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity .
  • Microwave-assisted synthesis : Reduces reaction time from 12h to 2h with comparable yields .
  • Protecting groups : Temporarily protect the –OH group (e.g., as TBS ether) to prevent side reactions .

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